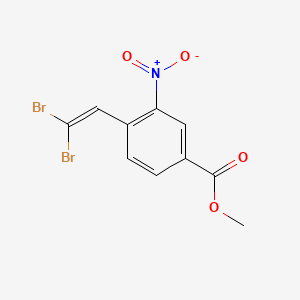
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H8Br2NO4 It is characterized by the presence of a dibromovinyl group attached to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the bromination process. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with various nucleophiles replacing the bromine atoms.
Reduction: Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate.
Oxidation: Epoxides or other oxidized derivatives of the vinyl group.
Scientific Research Applications
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,2-Dibromovinyl)benzoate
- Methyl 4-(2,2-Dichlorovinyl)-3-nitrobenzoate
- Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate
Uniqueness
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group on the benzoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7Br2NO4 |
|---|---|
Molecular Weight |
364.97 g/mol |
IUPAC Name |
methyl 4-(2,2-dibromoethenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C10H7Br2NO4/c1-17-10(14)7-3-2-6(5-9(11)12)8(4-7)13(15)16/h2-5H,1H3 |
InChI Key |
KGKANNYZKZVJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















